molecular formula C19H16ClN3O4S B3716224 2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE

2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE

Cat. No.: B3716224
M. Wt: 417.9 g/mol
InChI Key: LSOZOUPBVQUNAW-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenoxy group, a dimethylpyrazolyl group, and a nitrophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the chlorophenol derivative, which undergoes a nucleophilic substitution reaction with a suitable halogenated ethanone derivative. The resulting intermediate is then reacted with a pyrazole derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The nitrophenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyrazole ring can also interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone
  • 2-(4-Chlorophenoxy)-5-nitrophenylmethanone
  • 1-(4-(2,4-Dichlorophenoxy)-3-nitrophenyl)ethanone

Uniqueness

2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenylsulfanyl group and a pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOZOUPBVQUNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)Cl)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE

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